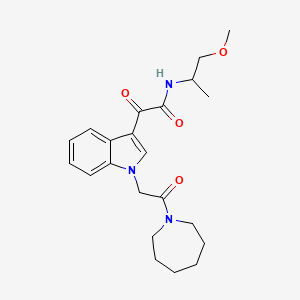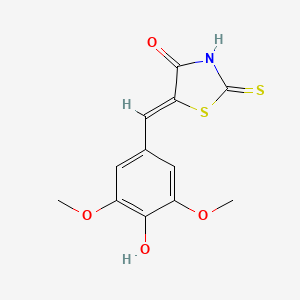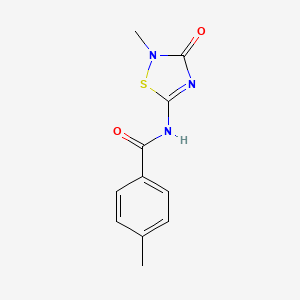
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, also known as CMEC, is a synthetic compound used in a variety of scientific research applications. It is a member of the 2H-chromen-2-one family, which consists of compounds that possess a chromen-2-one ring structure. CMEC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of its effects on gene expression, enzyme activity, and protein-protein interactions. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used to study its effects on cell proliferation and apoptosis. 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has also been used in the study of its effects on the immune system and its potential role in the treatment of certain diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is not yet fully understood. However, it is believed that 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one may act as an agonist at certain receptors, such as the 5-HT2A receptor, and as an antagonist at other receptors, such as the 5-HT1A receptor. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to interact with certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have a variety of biochemical and physiological effects. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to modulate the expression of certain genes and to alter the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is an advantageous compound to use in laboratory experiments due to its stability, low toxicity, and ability to interact with a variety of receptors and enzymes. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is still not fully understood, and the compound has a limited number of applications.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one in scientific research. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on other receptors and enzymes, as well as its potential role in the treatment of various diseases. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to develop new drugs or therapies for the treatment of various conditions. Finally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on gene expression and its potential role in the regulation of various cellular processes.
Métodos De Síntesis
The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a multi-step process that begins with the reaction of 4-chloromethylbenzoic acid and 2-ethyl-7-hydroxy-2H-chromen-2-one. This reaction is carried out in a solvent such as dichloromethane and requires the presence of a base such as sodium hydroxide. The reaction is followed by a hydrolysis step to form the desired product, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.
Propiedades
IUPAC Name |
4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUWQFKBOEJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)


![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)